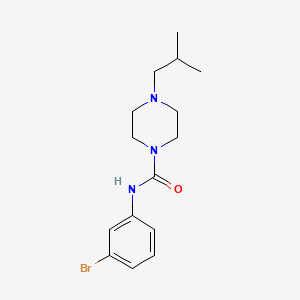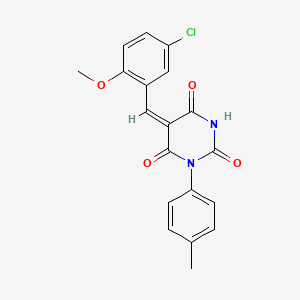![molecular formula C21H19ClN2O3S B4625099 3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)
3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules typically involves multiple steps, including condensation, refluxation, and the use of specific catalysts or reagents. For instance, Patel et al. (2010) described the preparation of related compounds through refluxation of specific precursors with thioglycolic acid and anhydrous zinc chloride in ethanol, showcasing a method that could potentially be adapted for our compound of interest (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The analysis of molecular structure often includes X-ray crystallography and spectroscopic methods. Hu and Chen (2015) elucidated the molecular structure of a similar compound, revealing intramolecular hydrogen bonding and π–π stacking interactions, which are crucial for understanding the stability and reactivity of these molecules (Hu & Chen, 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by their functional groups and molecular structure. Bekircan, Ülker, and Menteşe (2015) investigated the synthesis and potential reactivity of related heterocyclic compounds, which could provide insights into the chemical behavior of the compound (Bekircan, Ülker, & Menteşe, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research into similar compounds has shown significant interest in their synthesis for the purpose of investigating antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, indicating a potential application of related compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).
Lipase and α-Glucosidase Inhibition
Another area of research involves the inhibition of enzymes like lipase and α-glucosidase, which are significant for their roles in metabolic diseases. The study by Bekircan, Ülker, and Menteşe (2015) on novel heterocyclic compounds derived from a specific triazole shows their potential in inhibiting these enzymes, suggesting that related compounds could be explored for their effects on enzyme inhibition, which might be relevant for treating conditions like diabetes or obesity (Bekircan, O., Ülker, S., & Menteşe, E., 2015).
Investigation into Regenerable Antioxidants
Compounds with similar structures have been investigated for their antioxidant properties and the ability to be regenerated, which is crucial for creating efficient and sustainable antioxidant systems. Kumar et al. (2007) explored a series of antioxidants for their regenerability and efficiency, an approach that could be applied to related compounds for understanding their potential as antioxidants in biological or industrial applications (Kumar, S., Johansson, H., Engman, L., Valgimigli, L., Amorati, R., Fumo, M. G., & Pedulli, G., 2007).
Propiedades
IUPAC Name |
(5E)-5-[[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-3-10-24-20(25)18(23-21(24)28)12-14-4-9-19(26-2)15(11-14)13-27-17-7-5-16(22)6-8-17/h3-9,11-12H,1,10,13H2,2H3,(H,23,28)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPEMZLNOXIST-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)CC=C)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)
![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)

![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)
![isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4625050.png)
![1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4625051.png)

![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
![ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4625076.png)
![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)
![methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4625090.png)

![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)
![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)